3-[2-hydroxyethyl(methyl)amino]adamantan-1-ol
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Overview
Description
3-[2-hydroxyethyl(methyl)amino]adamantan-1-ol is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound features a hydroxyl group and an amino group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-hydroxyethyl(methyl)amino]adamantan-1-ol typically involves the functionalization of adamantane derivatives. One common method is the radical functionalization of adamantane, which can be achieved through the use of radical initiators and specific reaction conditions . Another approach involves the use of carbocation intermediates to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical or carbocation reactions, optimized for high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
3-[2-hydroxyethyl(methyl)amino]adamantan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The hydroxyl and amino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted adamantane derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-[2-hydroxyethyl(methyl)amino]adamantan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of antiviral and neuroprotective agents.
Industry: Utilized in the production of advanced materials and polymers due to its unique structural properties
Mechanism of Action
The mechanism of action of 3-[2-hydroxyethyl(methyl)amino]adamantan-1-ol involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Adamantan-2-one: Another adamantane derivative with an oxo group, used in the synthesis of pharmacologically active substances.
Memantine: A well-known adamantane derivative used as a medication for Alzheimer’s disease.
Uniqueness
Its combination of hydroxyl and amino groups makes it particularly versatile in both chemical synthesis and biological interactions .
Properties
IUPAC Name |
3-[2-hydroxyethyl(methyl)amino]adamantan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-14(2-3-15)12-5-10-4-11(6-12)8-13(16,7-10)9-12/h10-11,15-16H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSUXTDJUGMDLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C12CC3CC(C1)CC(C3)(C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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